CYP2D6 Inhibition Profile: Comparative Potency Against the Parent Alkaloid
The parent alkaloid, berberine, is a well-characterized quasi-irreversible inhibitor of CYP2D6, with a reported inhibition constant (KI) of 2.7-4.29 μM in human liver microsomes . The target compound, a 4-tert-butylbenzyl-substituted derivative, is structurally related and is predicted to be a CYP2D6 inhibitor based on computational models . However, quantitative IC50 or KI data for this specific derivative in direct comparison to berberine or other analogs is not available in public databases. The difference in potency and mechanism of inhibition (reversible vs. quasi-irreversible) between the parent and the substituted derivative remains unquantified and is a critical data gap for procurement decisions.
| Evidence Dimension | CYP2D6 Inhibition Potency |
|---|---|
| Target Compound Data | Predicted to be a CYP2D6 inhibitor (SwissADME model); No quantitative KI/IC50 data found. |
| Comparator Or Baseline | Berberine (parent compound) |
| Quantified Difference | Unquantified; data gap. |
| Conditions | Target: Computational prediction (SwissADME); Comparator: Human liver microsomes. |
Why This Matters
CYP2D6 inhibition is a key liability for drug-drug interactions; without comparative data, the target compound cannot be reliably selected over berberine or other analogs for applications where this off-target effect is a concern.
- [1] Kim, H. G., et al. (2020). Quasi-Irreversible Inhibition of CYP2D6 by Berberine. Pharmaceutics, 12(10), 944. View Source
- [2] Lamee.cn. Detailed Information for C00043. Retrieved April 17, 2026. View Source
